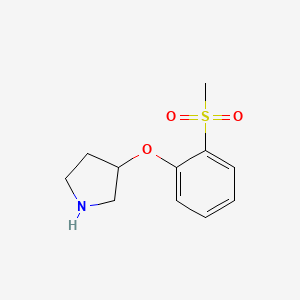

3-(2-Methanesulfonylphenoxy)pyrrolidine

Description

Properties

Molecular Formula |

C11H15NO3S |

|---|---|

Molecular Weight |

241.31 g/mol |

IUPAC Name |

3-(2-methylsulfonylphenoxy)pyrrolidine |

InChI |

InChI=1S/C11H15NO3S/c1-16(13,14)11-5-3-2-4-10(11)15-9-6-7-12-8-9/h2-5,9,12H,6-8H2,1H3 |

InChI Key |

YUXMDQDTEXCPSF-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1OC2CCNC2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(2-Methanesulfonylphenoxy)pyrrolidine can be achieved through various synthetic routes. One common method involves the reaction of 2-methanesulfonylphenol with pyrrolidine under specific conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to deprotonate the phenol, allowing it to react with pyrrolidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.

Chemical Reactions Analysis

3-(2-Methanesulfonylphenoxy)pyrrolidine undergoes several types of chemical reactions, including:

Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to remove the methanesulfonyl group, yielding a phenoxy-pyrrolidine derivative.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2-Methanesulfonylphenoxy)pyrrolidine is a chemical compound with a pyrrolidine ring and a methanesulfonylphenoxy group, possessing the molecular formula C11H15NO3S. Pyrrolidine derivatives are known for diverse biological activities and applications in medicinal chemistry.

Potential Applications

3-(2-Methanesulfonylphenoxy)pyrrolidine may be used in diverse fields due to its biological activity. Research suggests that pyrrolidine derivatives have antibacterial, antiviral, and anticancer properties and can inhibit enzymes and receptors involved in disease processes. The methanesulfonylphenoxy group may enhance biological activities by improving solubility and bioavailability. Certain pyrrolidine derivatives have demonstrated potent inhibitory effects against bacterial strains like Pseudomonas aeruginosa.

Medicinal Chemistry

- 3-(2-Methanesulfonylphenoxy)pyrrolidine can be used in medicinal chemistry because of its biological activity.

- The compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding phenolic and sulfonic acid derivatives.

- It can participate in coupling reactions with electrophiles due to the nucleophilicity of the nitrogen atom.

- The unique combination of the methanesulfonylphenoxy group may enhance biological activities by improving solubility and bioavailability.

Structural Similarity

Several compounds share structural similarities with 3-(2-Methanesulfonylphenoxy)pyrrolidine.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-(4-Methylphenoxy)pyrrolidine | Substituted phenoxy group | Enhanced lipophilicity; potential CNS activity |

| 3-(2-Chlorophenoxy)pyrrolidine | Chlorinated phenoxy substituent | Increased reactivity towards nucleophiles |

| 3-(4-Fluorophenoxy)pyrrolidine | Fluorinated phenoxy substituent | Improved metabolic stability |

| 3-(2-Hydroxyphenoxy)pyrrolidine | Hydroxy group on phenoxy | Potential for hydrogen bonding interactions |

These compounds exhibit varying degrees of biological activity and chemical reactivity based on their substituents, where different functional groups can significantly influence their pharmacological profiles and applications in drug development.

IRL790

Mechanism of Action

The mechanism of action of 3-(2-Methanesulfonylphenoxy)pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The methanesulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity to its targets. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes critical data for 3-(2-Methanesulfonylphenoxy)pyrrolidine and its analogs derived from the evidence:

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Substituents | Key Properties |

|---|---|---|---|---|---|

| (3S)-3-(2-Methylphenoxy)pyrrolidine | 900572-43-2 | C11H15NO | 177.24 | 2-Me phenoxy | Chiral center, low polarity |

| 3-(2-Chloro-4-methylphenoxy)pyrrolidine HCl | 1219977-28-2 | C11H14ClNO·HCl | ~242.1* | 2-Cl, 4-Me phenoxy; hydrochloride salt | Enhanced solubility, toxicity |

| 1-[3-(Methylsulfonylmethyl)phenyl]pyrrolidine | 261924-61-2 | C12H17NO2S | 239.34 | 3-(MeSO2CH2) phenyl | Flexible sulfonylmethyl linkage |

| 3-((2-Fluorophenoxy)methyl)pyrrolidine HCl | 1219981-26-6 | C11H14FNO·HCl | 231.69 | 2-F phenoxy, methylene bridge; hydrochloride | High electronegativity |

*Calculated molar mass based on molecular formula.

Key Observations:

It may improve binding affinity in biological targets due to stronger electron-withdrawing effects . Chloro (Cl): The 2-chloro substituent in introduces electronegativity but lacks the sulfonyl group’s hydrogen-bonding capacity. The additional 4-methyl group may sterically hinder interactions .

Salt Forms :

- Hydrochloride salts () improve aqueous solubility, critical for drug formulation. The target compound’s neutral form may require salt formation for optimal bioavailability .

Q & A

Q. What are the optimized synthetic routes for 3-(2-Methanesulfonylphenoxy)pyrrolidine, and how do reaction conditions influence yield and purity?

Synthesis typically involves nucleophilic substitution between pyrrolidine and 2-methanesulfonylphenol derivatives. Key considerations include:

- Base selection : Strong bases (e.g., NaH, K₂CO₃) deprotonate the phenol to activate the oxygen for nucleophilic attack on the pyrrolidine ring .

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates due to their ability to stabilize intermediates .

- Temperature control : Elevated temperatures (60–100°C) improve reaction efficiency but may increase side reactions, such as over-alkylation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization is critical for isolating high-purity products (>95%) .

Q. How can researchers validate the structural integrity of 3-(2-Methanesulfonylphenoxy)pyrrolidine post-synthesis?

Comprehensive characterization requires:

- NMR spectroscopy : ¹H/¹³C NMR confirms the presence of the pyrrolidine ring (δ ~2.5–3.5 ppm for N-adjacent protons) and methanesulfonyl group (singlet at δ ~3.0 ppm for CH₃) .

- Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ for C₁₁H₁₅NO₃S⁺, theoretical m/z 241.0778) .

- X-ray crystallography : Resolves stereochemistry and confirms spatial arrangement of substituents, particularly for enantiopure forms .

Q. What in vitro assays are suitable for initial biological screening of this compound?

- Enzyme inhibition assays : Test interactions with targets like monoamine transporters (e.g., serotonin/norepinephrine reuptake) via radioligand binding assays .

- Cellular uptake studies : Fluorescence or LC-MS-based methods quantify permeability in Caco-2 cells (predictive of blood-brain barrier penetration) .

- Cytotoxicity screening : MTT assays in HEK293 or HepG2 cells establish baseline safety profiles (IC₅₀ > 10 µM desirable) .

Advanced Research Questions

Q. How does the methanesulfonyl group influence the compound’s pharmacokinetic properties compared to analogs (e.g., methoxy or halogen substituents)?

- Lipophilicity : The sulfonyl group (logP ~-1.5) reduces membrane permeability compared to methoxy (logP ~1.2) but enhances aqueous solubility, affecting bioavailability .

- Metabolic stability : Sulfonyl groups resist oxidative metabolism (e.g., CYP450 enzymes), prolonging half-life relative to methyl or halogenated analogs .

- Target affinity : Electron-withdrawing sulfonyl groups may enhance binding to polar active sites (e.g., ion channels or GPCRs) via hydrogen bonding .

Q. What strategies resolve contradictions in biological activity data across different experimental models?

- Dose-response standardization : Ensure consistent molar concentrations and exposure times (e.g., 24–72 hr for cell-based assays) .

- Receptor isoform specificity : Use CRISPR-edited cell lines to isolate target vs. off-target effects (e.g., RORγt vs. PXR in immune modulation) .

- Species differences : Compare rodent vs. human primary cells to identify translational gaps (e.g., murine liver microsomes metabolize compounds faster) .

Q. How can computational modeling guide the design of 3-(2-Methanesulfonylphenoxy)pyrrolidine derivatives with improved selectivity?

- Docking studies : Use Schrödinger Suite or AutoDock to predict binding poses in target proteins (e.g., serotonin transporter vs. σ-1 receptor) .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity to prioritize fluorinated or methylated analogs .

- MD simulations : Assess dynamic interactions (e.g., ligand-protein stability over 100 ns trajectories) to refine pharmacokinetic predictions .

Q. What analytical methods address solubility challenges in formulation studies?

- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility for in vivo dosing .

- Salt formation : React with HCl or citric acid to generate crystalline salts with improved stability .

- Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles for sustained release in pharmacokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.